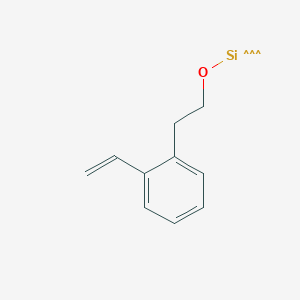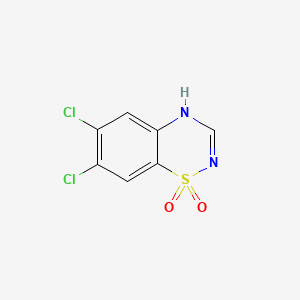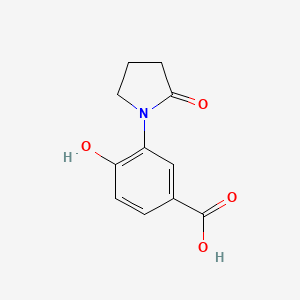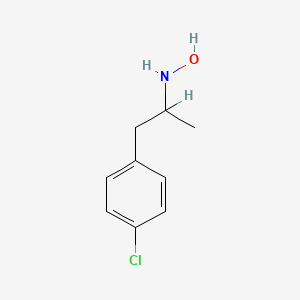
4-Chloro-N-hydroxy-alpha-methylbenzeneethanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-hydroxy-1-methyl-2-(4-chlorophenyl)ethanamine is an organic compound that belongs to the class of amines This compound features a hydroxyl group, a methyl group, and a chlorophenyl group attached to an ethanamine backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-hydroxy-1-methyl-2-(4-chlorophenyl)ethanamine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials such as 4-chlorobenzaldehyde, methylamine, and hydroxylamine.
Formation of Intermediate: The initial step involves the formation of an intermediate compound through the reaction of 4-chlorobenzaldehyde with methylamine under controlled conditions.
Hydroxylation: The intermediate is then subjected to hydroxylation using hydroxylamine, resulting in the formation of N-hydroxy-1-methyl-2-(4-chlorophenyl)ethanamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Catalysts and solvents may be used to enhance the efficiency of the reactions.
化学反応の分析
Types of Reactions
N-hydroxy-1-methyl-2-(4-chlorophenyl)ethanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The chlorophenyl group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-hydroxy-1-methyl-2-(4-chlorophenyl)ethanone, while reduction may produce N-methyl-2-(4-chlorophenyl)ethanamine.
科学的研究の応用
N-hydroxy-1-methyl-2-(4-chlorophenyl)ethanamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
作用機序
The mechanism of action of N-hydroxy-1-methyl-2-(4-chlorophenyl)ethanamine involves its interaction with specific molecular targets and pathways. The hydroxyl group and amine functionality allow it to form hydrogen bonds and interact with enzymes and receptors. These interactions can modulate biological processes, leading to its observed effects.
類似化合物との比較
Similar Compounds
- N-hydroxy-1-methyl-2-(4-fluorophenyl)ethanamine
- N-hydroxy-1-methyl-2-(4-bromophenyl)ethanamine
- N-hydroxy-1-methyl-2-(4-methylphenyl)ethanamine
Uniqueness
N-hydroxy-1-methyl-2-(4-chlorophenyl)ethanamine is unique due to the presence of the chlorophenyl group, which imparts distinct chemical and biological properties. The chlorine atom can influence the compound’s reactivity and interactions with biological targets, making it a valuable compound for research and development.
特性
CAS番号 |
63-93-4 |
|---|---|
分子式 |
C9H12ClNO |
分子量 |
185.65 g/mol |
IUPAC名 |
N-[1-(4-chlorophenyl)propan-2-yl]hydroxylamine |
InChI |
InChI=1S/C9H12ClNO/c1-7(11-12)6-8-2-4-9(10)5-3-8/h2-5,7,11-12H,6H2,1H3 |
InChIキー |
BZXHPTZUMNWGRN-UHFFFAOYSA-N |
正規SMILES |
CC(CC1=CC=C(C=C1)Cl)NO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


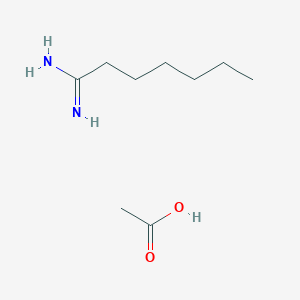
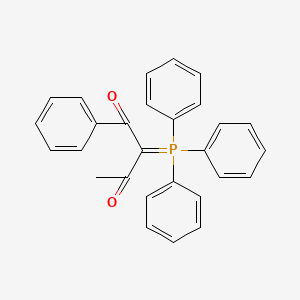
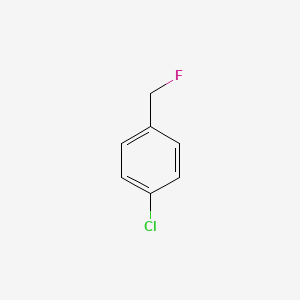
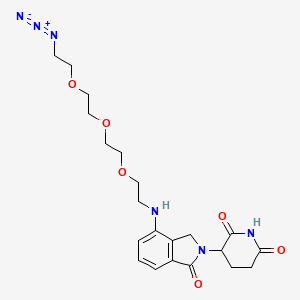
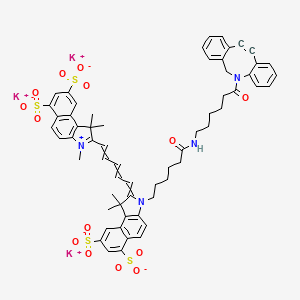
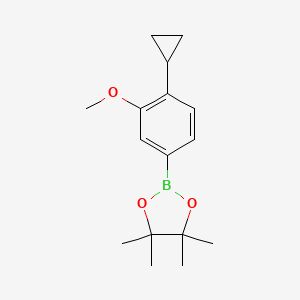
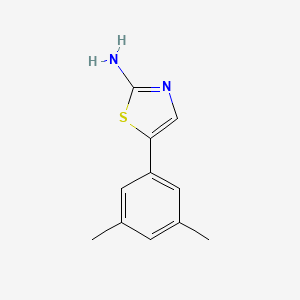
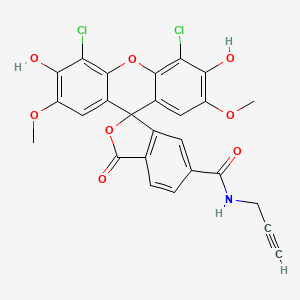
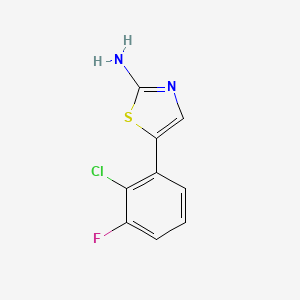
![3,4-Dioxabicyclo[4.1.0]heptane](/img/structure/B14759685.png)
